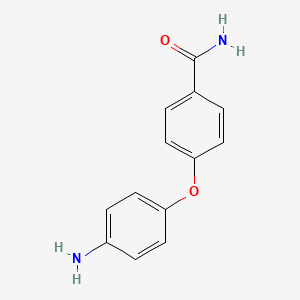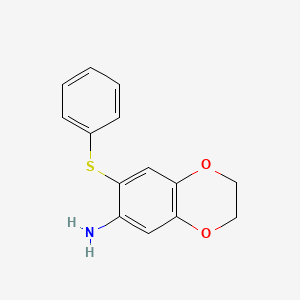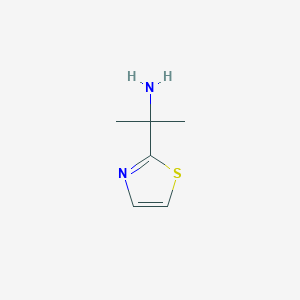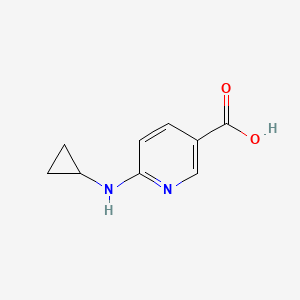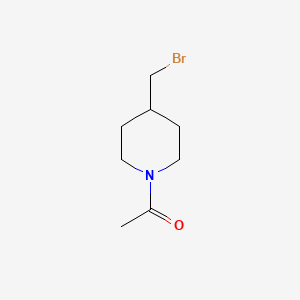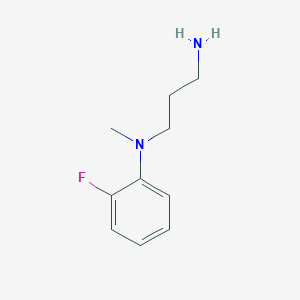
N-(3-aminopropyl)-2-fluoro-N-methylaniline
概要
説明
Amines like “N-(3-aminopropyl)-2-fluoro-N-methylaniline” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or addition reactions . For instance, N-(3-aminopropyl)imidazole-based poly(ionic liquid) was synthesized through the modification of poly(styrene-co-maleic anhydride) composites .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely involve a benzene ring (from the aniline part), a fluorine atom attached to the benzene ring, and a 3-aminopropyl group attached to the nitrogen of the aniline .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also act as nucleophiles in substitution reactions or bases in elimination reactions .Physical And Chemical Properties Analysis
Amines generally have high boiling points due to intermolecular hydrogen bonding . They are often soluble in organic solvents and can exhibit basicity due to the presence of a lone pair of electrons on the nitrogen atom .科学的研究の応用
1. Microsomal Metabolism
A study on the rat liver microsomal metabolism of 2-fluoro-4-methylaniline, closely related to N-(3-aminopropyl)-2-fluoro-N-methylaniline, revealed insights into its metabolic pathways. The metabolites identified included products from side-chain C-hydroxylation, N-hydroxylation, and formation of secondary amines, demonstrating the compound's complex interaction with biological systems (Boeren et al., 1992).
2. Nucleophilic Displacement Reactions
Research on the kinetics of reactions of substituted α-halogenopyridines with N-methylaniline, a component of this compound, showed the influence of basic catalysts in such chemical processes. This study provides insights into the chemical behavior of N-methylaniline in various solvents, which is crucial for understanding the broader applications of this compound (Brewis et al., 1974).
3. Catalysis in Chemical Reactions
A fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex study demonstrated the application of fluoro-functionalized compounds in catalyzing formylation and methylation of amines. This study indicates the potential use of this compound in similar catalytic processes, leveraging its fluoro-functionalized structure (Yang et al., 2015).
作用機序
Target of Action
N-(3-aminopropyl)-2-fluoro-N-methylaniline is a complex compound that may interact with multiple targets. It’s structurally similar to N-(3-aminopropyl)-2-nitrobenzenamine, which is known to interact with histone acetyltransferase KAT2B in humans .
Mode of Action
Based on its structural similarity to other aminopropyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds like spermidine, a polyamine synthesized from ornithine, are known to be involved in various biological systems including growth and proliferation of mammalian cells .
Result of Action
Similar compounds have been found to have various effects, such as influencing cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(3-aminopropyl)-2-fluoro-N-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminopropyl transferases, which are enzymes involved in polyamine biosynthesis . These interactions are crucial for the compound’s role in modulating biochemical pathways, particularly those related to stress adaptation and cellular growth.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in polyamine metabolism, leading to changes in cellular growth and differentiation . Additionally, it can alter cell signaling pathways, affecting processes such as apoptosis and cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as aminopropyl transferases, and modulates their activity . This interaction can lead to the inhibition or activation of these enzymes, resulting in altered biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to polyamine biosynthesis. It interacts with enzymes such as aminopropyl transferases, which catalyze the transfer of propylamine groups to various substrates . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
N'-(2-fluorophenyl)-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(8-4-7-12)10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWCROAQADYWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


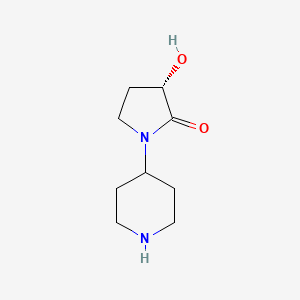
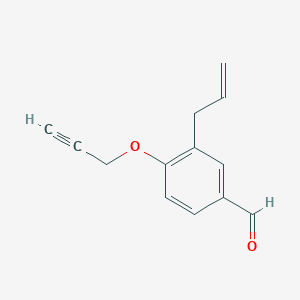
![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)


![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)
